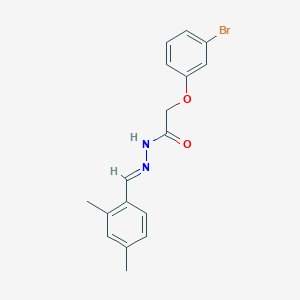
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide, also known as BDAH, is a chemical compound that has been extensively studied for its potential use in scientific research. BDAH belongs to the class of hydrazide derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is in the field of cancer research. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide exerts its biological effects by binding to specific receptors or enzymes in the body. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to bind to the estrogen receptor and inhibit the activity of the PI3K/Akt/mTOR signaling pathway. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide also inhibits the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have various biochemical and physiological effects. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide also has neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments is its potential toxicity. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide. One of the most promising directions is the development of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the molecular targets of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide and the development of specific inhibitors for these targets. Additionally, the potential use of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in combination with other anticancer drugs or neuroprotective agents should be explored. Finally, the development of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide-based drug delivery systems for targeted cancer therapy should be investigated.
Conclusion
In conclusion, 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is a promising compound that has been extensively studied for its potential use in scientific research. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has potent anticancer activity and neuroprotective effects and has been found to inhibit the activity of specific receptors and enzymes in the body. While there are limitations to the use of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments, its potential applications in cancer research and neurodegenerative disease treatment make it an important compound for future research.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-6-7-14(13(2)8-12)10-19-20-17(21)11-22-16-5-3-4-15(18)9-16/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPCFAGZRKPODT-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)
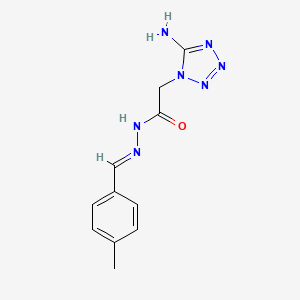
![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)
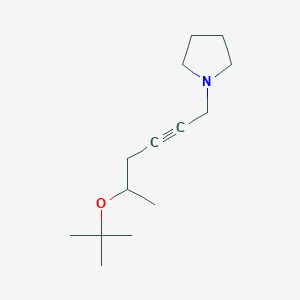
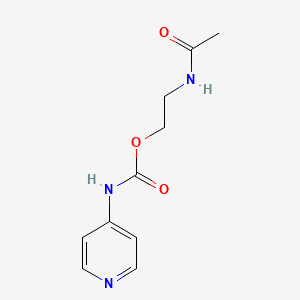
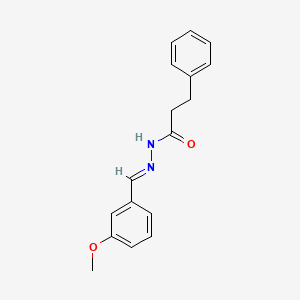
![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)
![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)
